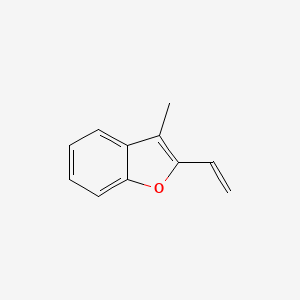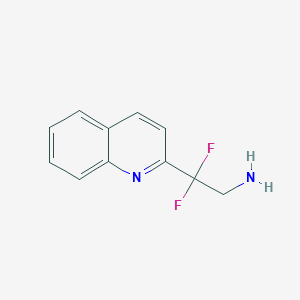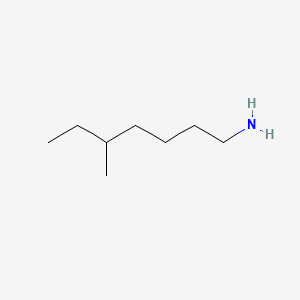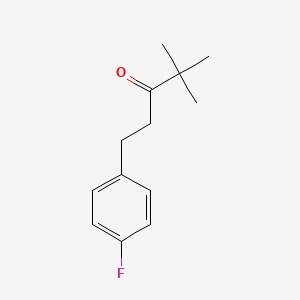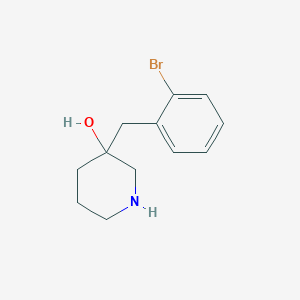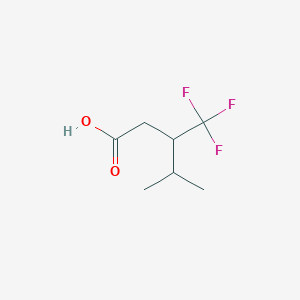
2-(2-Bromo-4-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of phenylethanol, characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methylphenyl)ethan-1-ol typically involves the bromination of 4-methylphenylethanol. One common method is the reaction of 4-methylphenylethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a brominating agent, such as N-bromosuccinimide, in a solvent like acetonitrile. The reaction is conducted in a flow reactor, allowing for efficient heat transfer and control over reaction conditions, resulting in high yields and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 2-(2-Bromo-4-methylphenyl)ethanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-(2-Bromo-4-methylphenyl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. For example, treatment with sodium azide can yield 2-(2-Azido-4-methylphenyl)ethan-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: 2-(2-Bromo-4-methylphenyl)ethanone.
Reduction: 2-(2-Bromo-4-methylphenyl)ethane.
Substitution: 2-(2-Azido-4-methylphenyl)ethan-1-ol.
科学研究应用
2-(2-Bromo-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It serves as a building block in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
2-Bromo-1-(4-methylphenyl)ethanone: This compound is similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Bromo-4’-methylacetophenone: Another related compound, differing by the position of the bromine atom and the presence of a carbonyl group instead of a hydroxyl group.
Uniqueness: 2-(2-Bromo-4-methylphenyl)ethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC 名称 |
2-(2-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5H2,1H3 |
InChI 键 |
XFOXSNXZLCXAHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13599280.png)
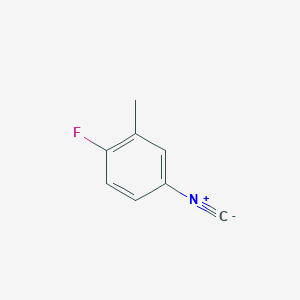
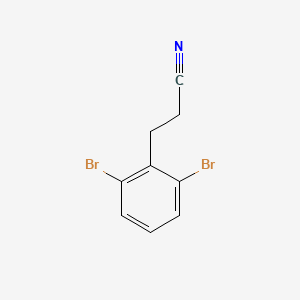
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
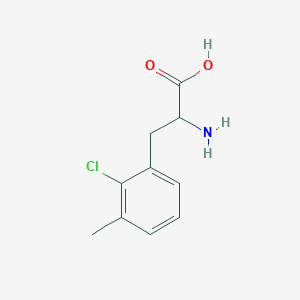
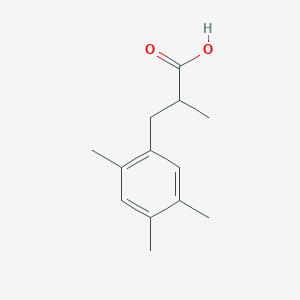
![2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide](/img/structure/B13599327.png)
